molecular formula C6H10N2O2 B573525 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) CAS No. 190393-75-0

1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI)

Cat. No. B573525
CAS RN: 190393-75-0
M. Wt: 142.158
InChI Key: JVWZYVYKFWULDL-LURJTMIESA-N
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Description

1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) have been studied in various experimental models. It has been found to have a low toxicity profile and does not cause significant adverse effects in laboratory animals. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) in laboratory experiments is its low toxicity profile, which makes it safe to handle and use in various experimental models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI). One potential direction is the development of new drugs based on this compound, which can be used to treat various infectious and inflammatory diseases. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of catalysis. Finally, more research is needed to explore the potential of this compound as a therapeutic agent in various disease models.
Conclusion:
In conclusion, 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its low toxicity profile, antimicrobial properties, and potential applications in catalysis make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models.

Synthesis Methods

The synthesis of 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) involves the reaction of 4,5-dihydro-4-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Furthermore, it has been shown to have potential applications in the field of catalysis, where it can be used as a catalyst for various chemical reactions.

properties

IUPAC Name

methyl (5S)-2-methyl-4,5-dihydro-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-7-3-5(8-4)6(9)10-2/h5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIASEUIUGKJFH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC[C@H](N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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